N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide
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Overview
Description
N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide, also known as APO, is a synthetic compound that has been extensively studied for its potential use in scientific research. APO is a member of a class of compounds known as oxazole carboxamides, which are known to exhibit a range of biological activities. In
Scientific Research Applications
Fluorographic Detection
Fluorographic techniques for detecting radioactivity in polyacrylamide gels have utilized 2,5-diphenyloxazole (PPO) in various solvents, including acetic acid. This method was optimized and compared with existing procedures, offering several technical advantages, such as no need for pre-fixing proteins in gels and applicability to both agarose and acrylamide gels. The acetic acid/PPO procedure emerged as a simple, sensitive, and efficient alternative for fluorographic detection, indicating potential research applications of related oxazole compounds in biochemistry and molecular biology (Skinner & Griswold, 1983).
Synthesis of Macrolides
Oxazoles, including those related to N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide, can serve as precursors for activated carboxylates in the synthesis of macrolides. This application is significant in organic chemistry and pharmaceutical research, where oxazoles are used as masked forms of activated carboxylic acids. Such compounds readily form triamides upon reaction with singlet oxygen, a process that has been employed in the synthesis of various macrolides, including recifeiolide and curvularin. This demonstrates the versatility of oxazole derivatives in synthesizing complex organic molecules with potential therapeutic applications (Wasserman, Gambale, & Pulwer, 1981).
Antiproliferative Activity
N-phenyl-1H-indazole-1-carboxamides and their derivatives, structurally related to N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide, have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. These compounds, particularly those modified to include acetylamino and diamino functionalities, have shown potential in inhibiting cell growth, with specific compounds displaying significant efficacy against colon and melanoma cell lines. This suggests the potential of N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide derivatives in cancer research, especially in developing new chemotherapeutic agents (Maggio et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have shown significant antibacterial activity againstEscherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .
Mode of Action
It’s known that oximes, a class of compounds to which our molecule belongs, can act as nucleophiles . They compete with oxygen in a reaction, leading to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on the antimicrobial activities of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their inhibition .
Pharmacokinetics
A similar compound has been shown to have high gi absorption and is bbb permeant .
Result of Action
Similar compounds have shown significant antibacterial activity againstEscherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus , suggesting that this compound may also exhibit antibacterial properties.
properties
IUPAC Name |
N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12(21)14-8-5-9-15(10-14)20-17(22)18-19-11-16(23-18)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJJOZZQRXIVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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